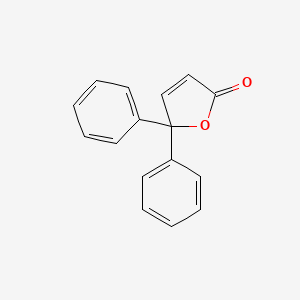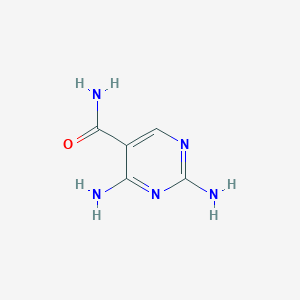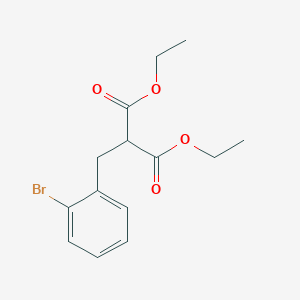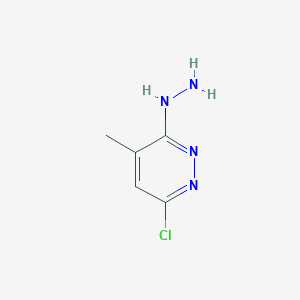
5,5-Diphenyl-2(5H)-furanone
Descripción general
Descripción
5,5-Diphenyl-2(5H)-furanone, also known as 5,5-Diphenyl-2-thiohydantoin, is a heterocyclic compound . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 5,5-Diphenyl-2(5H)-furanone involves taking benzil and thiourea as original raw materials under an alkaline condition . The method includes adding the benzil, the thiourea, alkali, and a solvent into a reaction kettle, performing a reflux reaction under a normal pressure condition, and after the reaction ends, cooling, diluting, acidifying, separating, and recrystallizing the reaction liquid to obtain the target product .Molecular Structure Analysis
The molecular formula of 5,5-Diphenyl-2(5H)-furanone is C15H12N2OS . Its molecular weight is 268.33 .Chemical Reactions Analysis
New reaction routes were performed for the compound 5,5-Diphenyl-2(5H)-furanone to give derivatives. These reactions include acylation, halogenation, reduction, and nucleophilic substitutions .Physical And Chemical Properties Analysis
5,5-Diphenyl-2(5H)-furanone is a slightly beige solid . Its melting point is 237-239 °C (lit.) .Aplicaciones Científicas De Investigación
Anti-Cancer Properties
DPTH has demonstrated antiproliferative effects in colon cancer cells. In a study using the COLO-205 cell line, DPTH inhibited cell proliferation without causing cell death. However, at higher concentrations, it induced apoptosis (programmed cell death). Mechanistically, DPTH increased the protein levels of p21, a cell cycle inhibitor, and disrupted cyclin-dependent kinase (CDK)2 activity. These findings suggest its potential as a treatment for human colon cancer .
Vascular Endothelial Cell Function
DPTH derivatives have been studied for their anti-proliferation function in vascular endothelial cells. These cells are essential for blood vessel formation and maintenance. By inhibiting their proliferation, DPTH derivatives may impact angiogenesis and vascular health .
Synthetic Applications
DPTH derivatives have been synthesized using ultrasonic irradiation, providing a rapid and efficient method. Researchers have explored the synthesis of 5,5-diphenylhydantoin and 5,5-diphenyl-2-thiohydantoin derivatives. These compounds could find applications in drug development or materials science .
Mecanismo De Acción
Target of Action
5,5-Diphenyl-2(5H)-furanone, also known as phenytoin , primarily targets neuronal sodium channels . These channels play a crucial role in the propagation of action potentials in neurons, which are fundamental to the transmission of signals in the nervous system .
Mode of Action
Phenytoin interacts with its targets by blocking the sodium channels . This action stabilizes the neuronal membrane and decreases neuronal hyperexcitability . By inhibiting the overactive sodium channels, phenytoin prevents the rapid, repetitive firing of action potentials that characterizes seizure activity .
Biochemical Pathways
The primary biochemical pathway affected by phenytoin involves the modulation of sodium influx in neurons . By blocking sodium channels, phenytoin inhibits the generation and conduction of nerve impulses, thereby reducing the spread of seizure activity within the brain .
Pharmacokinetics
Phenytoin exhibits complex pharmacokinetics, characterized by saturable metabolism . It is extensively metabolized in the liver by hydroxylation to various metabolites . The isoenzymes responsible for the hydroxylation of phenytoin are CYP2C9 (~80%) and CYP2C19 (~20%) . Phenytoin’s elimination follows Michaelis–Menten (saturable, zero-order) kinetics, meaning that plasma half-life and clearance are dose-dependent .
Result of Action
The molecular and cellular effects of phenytoin’s action include a decrease in neuronal hyperexcitability and a stabilization of neuronal membranes . This results in a reduction of seizure activity and an overall decrease in the symptoms of epilepsy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of phenytoin. For instance, the presence of other drugs can affect phenytoin’s metabolism and clearance, potentially leading to drug interactions . Additionally, individual genetic variations in the enzymes responsible for phenytoin’s metabolism can influence the drug’s efficacy and the patient’s response .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5,5-diphenylfuran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c17-15-11-12-16(18-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLXVOZLUMBPCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C=CC(=O)O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40225755 | |
| Record name | 5,5-Diphenyl-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7477-77-2 | |
| Record name | 4,4-Diphenyl-2-butenolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007477772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4-Diphenylbutenolide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402813 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,5-Diphenyl-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-DIPHENYL-2-BUTENOLIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1LO7D58NB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![diethyl 2-[(1H-indazol-6-ylamino)methylene]malonate](/img/structure/B3032970.png)





![4-Bromo-N-[(E)-(4-ethoxyphenyl)methylidene]aniline](/img/structure/B3032979.png)
![2-[(2-Chloroacetyl)amino]-3-(4-fluorophenyl)propanoic acid](/img/structure/B3032981.png)

![3-Butyl-2-[(2-methylphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B3032985.png)


